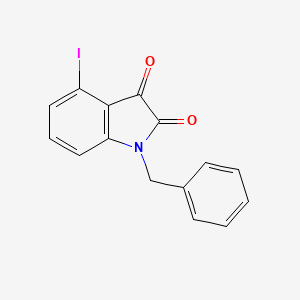

1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione

Description

1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core structure with a benzyl group at the nitrogen atom and an iodine atom at the fourth position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

1-benzyl-4-iodoindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWUOXHAXTIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione can be synthesized through several methods. One common approach involves the iodination of 1-benzyl-2,3-dihydro-1H-indole-2,3-dione using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction typically occurs in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 4 enables palladium-catalyzed cross-coupling reactions, a key pathway for functionalizing the indole scaffold.

Sonogashira Coupling

Reacts with terminal alkynes under Pd catalysis to form C–C bonds:

Conditions :

-

Catalyst: Pd(PPh₃)₂Cl₂/CuI

-

Base: Triethylamine

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 60–80°C

Example :

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Phenylacetylene | 4-(Phenylethynyl) derivative | 85% |

Suzuki–Miyaura Coupling

Forms biaryl systems with aryl boronic acids:

Conditions :

-

Catalyst: Pd(OAc)₂

-

Ligand: SPhos

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 100°C

Example :

| Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic | 4-(4-Methoxyphenyl) derivative | 78% |

Heck Reaction

Introduces alkenes via coupling with olefins:

Conditions :

-

Catalyst: Pd(OAc)₂

-

Base: Et₃N

-

Solvent: DMF

-

Temperature: 120°C

Example :

| Olefin | Product | Yield | Reference |

|---|---|---|---|

| Styrene | 4-Styryl derivative | 65% |

Nucleophilic Substitution

The electron-withdrawing indole-2,3-dione moiety activates the iodine for nucleophilic displacement.

Amination

Reacts with primary/secondary amines:

Conditions :

-

Catalyst: CuI/1,10-phenanthroline

-

Solvent: DMSO

-

Temperature: 90°C

Example :

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Piperidine | 4-Piperidinyl derivative | 70% |

Reductive Deiodination

The C–I bond undergoes hydrogenolysis under catalytic conditions:

Conditions :

-

Catalyst: Pd/C (10% w/w)

-

H₂ Pressure: 1 atm

-

Solvent: Ethanol

-

Temperature: 25°C

Outcome :

-

Generates 1-benzyl-2,3-dihydro-1H-indole-2,3-dione

-

Yield: >95%

Cyclization Reactions

The dihydroindole-dione core participates in acid-catalyzed cyclizations:

Example :

Brønsted Acid-Catalyzed Cascade (p-TsOH, toluene, 110°C):

Oxidation

The indole-2,3-dione moiety resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃).

Reduction

NaBH₄ selectively reduces the ketone groups:

-

Converts 2,3-dione to 2,3-diol (unstable, undergoes dehydration).

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has demonstrated that indole derivatives, including 1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study highlighted that certain indole derivatives showed strong antioxidant activity when tested against various reactive oxygen species .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses antibacterial and antifungal activities. For instance, derivatives of indole have been reported to inhibit the growth of pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Pharmacological Potential

this compound has been studied for its potential as an anticancer agent. The structural features of indole derivatives allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Organic Synthesis

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it in various reactions, including cyclization and functional group transformations. For example, it can be used in the synthesis of other biologically active indole derivatives through palladium-catalyzed cross-coupling reactions .

Materials Science

Photocatalytic Applications

The compound has been explored for its photocatalytic properties. Research indicates that indole derivatives can act as effective photocatalysts under visible light irradiation. This property is particularly useful in environmental applications such as pollutant degradation and energy conversion processes . The development of visible light photoredox processes involving this compound has shown promise in enhancing reaction efficiencies while minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of 1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom, making it less reactive in substitution reactions.

1-Benzyl-4-chloro-2,3-dihydro-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and properties.

1-Benzyl-4-bromo-2,3-dihydro-1H-indole-2,3-dione: Contains a bromine atom, which also affects its reactivity and applications.

Uniqueness: 1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and potential applications. The iodine atom makes it more suitable for certain substitution reactions and can enhance its biological activity compared to similar compounds with different halogens.

Biological Activity

1-Benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione (CAS No. 860785-49-5) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and neuroprotective activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C15H10INO2

- Molecular Weight : 363.15 g/mol

- Structure : The compound features a benzyl group and an iodine substituent on the indole core, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that indole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that modifications of the indole structure can enhance antibacterial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Klebsiella pneumoniae | Moderate Inhibition | |

| Escherichia coli | High Inhibition | |

| Pseudomonas aeruginosa | Moderate Inhibition |

Anticancer Activity

Indole derivatives have shown promise in cancer therapy. The compound's structure allows it to interact with multiple biological targets involved in cancer progression. For instance, studies suggest that it can inhibit cell proliferation in various cancer cell lines.

Case Study:

A recent investigation into the anticancer properties of indole derivatives found that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

| Neuroprotective Mechanism | Effect | Reference |

|---|---|---|

| Antioxidant activity | Reduces oxidative stress | |

| Inhibition of apoptosis | Protects neuronal cells |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Benzyl Group : Enhances lipophilicity and cellular uptake.

- Iodine Atom : May play a role in interactions with biological targets and influence reactivity.

- Indole Core : Essential for the interaction with various enzymes and receptors.

Q & A

What are the recommended synthetic routes for 1-benzyl-4-iodo-2,3-dihydro-1H-indole-2,3-dione, and how can regioselectivity be ensured during iodination?

Basic Methodological Answer:

The core indole-2,3-dione scaffold can be synthesized via condensation of isatin derivatives with benzyl halides. For iodination at position 4, electrophilic substitution is preferred. A typical approach involves:

Mannich Reaction : Reacting indole-2,3-dione with benzylamine derivatives to introduce the benzyl group .

Iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–25°C) to ensure regioselectivity at position 3. Polar solvents and electron-withdrawing groups on the indole ring direct iodination to the para position .

Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.